molecular formula C10H10N2S B14731106 4-(Ethylsulfanyl)cinnoline CAS No. 7147-18-4

4-(Ethylsulfanyl)cinnoline

Cat. No.: B14731106
CAS No.: 7147-18-4
M. Wt: 190.27 g/mol
InChI Key: CBUPAFBDIINJIS-UHFFFAOYSA-N
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Description

4-(Ethylsulfanyl)cinnoline is a high-purity chemical compound offered for research applications. Cinnoline derivatives are an important class of nitrogen-containing heterocyclic compounds known for their versatile applications in pharmaceutical development and materials science. This compound features an ethylsulfanyl functional group, which may influence its electronic properties and binding affinity, making it a valuable scaffold for drug discovery. Potential research applications include serving as a building block in medicinal chemistry for the synthesis of novel bioactive molecules, or as a core structure in the development of advanced organic materials. Researchers can utilize this compound to explore structure-activity relationships (SAR) or as a precursor in synthetic pathways. The product is supplied with comprehensive analytical data to ensure identity and purity. Handle with appropriate safety precautions. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

7147-18-4

Molecular Formula

C10H10N2S

Molecular Weight

190.27 g/mol

IUPAC Name

4-ethylsulfanylcinnoline

InChI

InChI=1S/C10H10N2S/c1-2-13-10-7-11-12-9-6-4-3-5-8(9)10/h3-7H,2H2,1H3

InChI Key

CBUPAFBDIINJIS-UHFFFAOYSA-N

Canonical SMILES

CCSC1=CN=NC2=CC=CC=C21

Origin of Product

United States

Synthetic Methodologies for Cinnoline Derivatives, with Specific Emphasis on 4 Ethylsulfanyl Cinnoline Analogues

Foundational Cinnoline (B1195905) Ring Formation Protocols

The classical methods for cinnoline synthesis have been the bedrock of cinnoline chemistry for over a century. These strategies typically involve intramolecular cyclization reactions of appropriately substituted benzene (B151609) derivatives.

First described by Victor von Richter in 1883, the Richter Cinnoline Synthesis is a seminal reaction in heterocyclic chemistry. wikipedia.orgwikipedia.org The original procedure involves the diazotization of an o-aminophenylpropiolic acid, which then undergoes intramolecular cyclization to form a 4-hydroxycinnoline-3-carboxylic acid. wikipedia.org Subsequent decarboxylation yields the 4-hydroxycinnoline. wikipedia.orgwikipedia.org

The general mechanism proceeds through the formation of an arenediazonium salt from the starting o-aminoarylalkyne. drugfuture.com This intermediate then cyclizes, with a nucleophile attacking the alkyne. wikipedia.org While the classic reaction uses water as the nucleophile to yield 4-hydroxycinnolines, modern variations have expanded the scope significantly. wikipedia.orgresearchgate.net A critical advancement has been the use of hydrogen halides (e.g., HCl, HBr) during the cyclization of 2-alkynylbenzenediazonium salts. This modification allows for the direct synthesis of 4-chloro- and 4-bromocinnolines, which are highly valuable precursors for further functionalization. researchgate.net For instance, the Richter cyclization of o-(1,3-butadiynyl)phenyltriazene has been shown to produce 3-alkynyl-4-bromocinnoline, demonstrating the utility of this method in generating halogenated intermediates suitable for synthesizing compounds like 4-(Ethylsulfanyl)cinnoline. nih.gov

Beyond the specific conditions of the Richter synthesis, the use of arenediazonium salts, aryl hydrazines, and arylhydrazones as precursors is a cornerstone of cinnoline synthesis. researchgate.netresearchgate.net These starting materials offer versatile routes to the cinnoline core through various cyclization strategies. osi.lv

Arenediazonium Salts: The cyclization of arenediazonium salts derived from o-aminoaryl compounds containing a side chain with a double or triple bond is a general and widely used strategy. researchgate.netinnovativejournal.in The Widman-Stoermer synthesis, for example, involves the cyclization of a diazotized α-vinyl-aniline. wikipedia.org

Arylhydrazones: Arylhydrazones derived from α-halocarbonyl compounds can undergo intramolecular Friedel-Crafts-type alkylation to yield 1,4-dihydrocinnolines. tsijournals.com More advanced methods include the aluminum chloride-catalyzed cyclization of aryl phenylallylidene hydrazones to produce 4-benzylcinnolines, showcasing a cost-effective and high-yielding approach. researchgate.nettandfonline.com Copper-catalyzed dehydrogenative cyclization of phenyl hydrazones has also emerged as a powerful technique. tandfonline.com

Aryl Hydrazines: Aryl hydrazines are key precursors that can be converted into the corresponding hydrazones or undergo direct cyclization. researchgate.netresearchgate.net For example, a facile synthesis of cinnolines, dihydrocinnolines, and 1-aminoindolines was developed using hydrazines derived from 3-haloaryl-3-hydroxy-2-diazopropanoates, which undergo a copper-catalyzed intramolecular N-arylation. nih.gov

Table 1: Foundational Cinnoline Syntheses from Precursors
Precursor TypeKey ReactionTypical ProductReference
Arenediazonium Salt (from o-Aminoarylalkyne)Richter Synthesis4-Hydroxycinnoline or 4-Halocinnoline wikipedia.orgresearchgate.net
Arenediazonium Salt (from o-Amino-α-vinylaniline)Widman-Stoermer SynthesisCinnoline wikipedia.orgdrugfuture.com
Arylhydrazone (from α-Halocarbonyl)Intramolecular Alkylation1,4-Dihydrocinnoline tsijournals.com
Aryl Hydrazine (from 3-Haloaryl derivative)Cu-catalyzed N-arylationCinnoline-3-carboxylate nih.gov

The Borsche Cinnoline Synthesis (also known as the Borsche-Koelsch Synthesis) is another classical method that provides access to 4-hydroxycinnolines. wikipedia.orgacs.org This reaction starts with the diazotization of an o-aminoaryl ketone. innovativejournal.inchempedia.info The resulting diazonium salt then cyclizes via an enol tautomer to form the stable 4-hydroxycinnoline product. wikipedia.org Like the products of the Richter synthesis, these 4-hydroxycinnolines can be converted to 4-halocinnolines (e.g., using POCl₃) and subsequently used to synthesize derivatives like this compound. chempedia.info

Advanced Synthetic Approaches for Cinnoline Scaffolds

While classical methods are robust, modern organic synthesis has driven the development of more efficient and versatile protocols, often employing transition metal catalysis and C-H functionalization to streamline the construction of the cinnoline ring system. researchgate.netsioc-journal.cn

Transition metal-catalyzed cross-coupling and annulation reactions have become indispensable tools for synthesizing complex heterocyclic scaffolds, including cinnolines. nih.govrsc.org These methods often offer high regioselectivity and functional group tolerance under mild conditions.

Catalysts based on copper, rhodium, and palladium have been successfully employed. For example, copper-catalyzed aerobic intramolecular dehydrogenative cyclization of N-methyl-N-phenylhydrazones provides an efficient route to cinnolines. nih.govrsc.org Rhodium-catalyzed redox-neutral annulation of azo compounds through a tandem C-H activation and C-N bond formation has also been reported. nih.govrsc.org Palladium catalysis is particularly prominent in constructing benzo[c]cinnolines through sequential C-C and C-N bond formation via oxidative C-H functionalization. researchgate.netresearchgate.net These advanced strategies represent a shift towards more atom-economical and modular approaches to the cinnoline library. rsc.orgnih.gov

Direct C-H functionalization is at the forefront of modern synthetic chemistry, offering a way to build molecular complexity by converting ubiquitous C-H bonds into new C-C or C-heteroatom bonds, thereby avoiding the need for pre-functionalized starting materials. sioc-journal.cn This strategy has been applied to the synthesis of cinnolines and related heterocycles like quinolines. mdpi.comrsc.org

For instance, rhodium(III)-catalyzed cascade oxidative coupling and cyclization between Boc-arylhydrazines and alkynes have been developed to afford cinnoline derivatives through a process involving C-H activation. researchgate.net A conceptually related and highly relevant strategy is the deoxygenative C-H functionalization of quinoline-N-oxides. organic-chemistry.org In one such method, reaction with thiourea (B124793) allows for the direct introduction of a sulfur functional group at the C2 position of the quinoline (B57606) ring. organic-chemistry.org Adapting such C-H/C-S functionalization strategies to the cinnoline scaffold represents a promising future direction for the direct synthesis of compounds like this compound.

Table 2: Advanced Synthetic Strategies for Cinnolines
StrategyCatalyst/ReagentKey TransformationReference
Dehydrogenative CyclizationCu-based catalystN-phenylhydrazone to Cinnoline nih.govrsc.org
Redox-Neutral AnnulationRh-based catalystAzo compound + Diazo compound to Cinnoline nih.govrsc.org
Oxidative C-H FunctionalizationPd-based catalystSequential C-C/C-N bond formation researchgate.netresearchgate.net
Cascade AnnulationRh(III) catalystArylhydrazine + Alkyne to Cinnoline researchgate.net

Targeted Synthesis of this compound and Related Sulfur-Containing Analogues

The introduction of sulfur-containing substituents, such as the ethylsulfanyl group, at the 4-position of the cinnoline ring can significantly modulate the physicochemical and biological properties of the parent molecule. The following sections detail specific synthetic strategies for accessing this compound and its oxidized derivatives.

Direct Synthetic Routes to this compound

A common and direct method for the synthesis of 4-(alkylsulfanyl)cinnolines involves the nucleophilic aromatic substitution (SNAr) reaction of a suitable 4-halocinnoline precursor with an appropriate thiol. The synthesis of 4-chlorocinnoline (B183215), a key intermediate, can be achieved through various methods, including the diazotization of 2-aminotolane in the presence of hydrochloric acid. researchgate.net

The subsequent reaction of 4-chlorocinnoline with ethanethiol (B150549) in the presence of a base would be expected to yield this compound. This type of transformation is a well-established method for the formation of aryl thioethers.

Another approach to substituted cinnolines involves the intramolecular cyclization of hydrazones derived from the coupling of a substituted phenylhydrazine (B124118) with a suitable active methylene (B1212753) compound, followed by diazotization. nih.gov For instance, substituted 4-amino-cinnoline-3-carboxamides can be synthesized and subsequently modified. nih.gov While not a direct route to this compound, this highlights the versatility of building the cinnoline core with pre-installed functional groups that can be further elaborated.

Visible-Light-Assisted Synthetic Methodologies for 4-Position Functionalization

Visible-light photoredox catalysis has emerged as a powerful and sustainable tool for the formation of carbon-carbon and carbon-heteroatom bonds under mild reaction conditions. rsc.org This methodology often involves the generation of radical intermediates that can engage in various transformations, including the functionalization of heteroaromatic compounds.

While specific examples of visible-light-assisted functionalization at the 4-position of cinnoline are not extensively reported, the general principles of photoredox-mediated C-H functionalization of heteroarenes are well-documented. For instance, visible-light-driven Minisci-type reactions have been developed for the C-H alkylation of various nitrogen-containing heterocycles using an inexpensive manganese catalyst. nih.gov Such approaches could potentially be adapted for the introduction of sulfur-containing alkyl groups onto the cinnoline scaffold.

Furthermore, visible-light-mediated Ugi-type three-component reactions have been successfully employed for the sp3 C-H bond functionalization of N-aryl-1,2,3,4-tetrahydroisoquinolines, demonstrating the potential of light-induced multi-component strategies for complex molecule synthesis. nih.gov The extension of these methodologies to the direct C-H functionalization of the cinnoline ring at the 4-position with sulfur-based nucleophiles represents a promising avenue for future research.

Preparation of Oxidized Sulfur Analogues (e.g., Sulfinyl and Sulfonyl Cinnolines) from 4-(Alkylsulfanyl)cinnolines

The oxidation of the sulfur atom in 4-(alkylsulfanyl)cinnolines to the corresponding sulfoxide (B87167) (sulfinyl) and sulfone (sulfonyl) derivatives offers a route to compounds with altered electronic and steric properties, which can have a profound impact on their biological activity. The oxidation of thioethers is a common transformation in organic synthesis, and various reagents and conditions can be employed to selectively achieve the desired oxidation state.

The selective oxidation of a thioether to a sulfoxide can often be achieved using one equivalent of an oxidizing agent such as hydrogen peroxide or a peroxy acid like meta-chloroperbenzoic acid (m-CPBA). nih.gov For example, the exposure of thioether-containing peptides to hydrogen peroxide has been shown to selectively oxidize the thioether to the corresponding sulfoxide. nih.gov

Further oxidation of the sulfoxide to the sulfone typically requires stronger oxidizing conditions or an excess of the oxidizing agent. The electrochemical oxidation of thioethers has also been explored as a method to form sulfones. rsc.org While the direct oxidation of this compound has not been explicitly detailed in the reviewed literature, the general methodologies for thioether oxidation are expected to be applicable. Careful control of reaction conditions would be crucial to achieve selective oxidation to either the sulfinyl or sulfonyl derivative while avoiding over-oxidation or degradation of the cinnoline core.

Starting MaterialOxidizing AgentProductReference
Thioether-containing peptideHydrogen PeroxideSulfoxide-containing peptide nih.gov
ThioetherElectrochemical OxidationSulfone rsc.org

Retrosynthetic Analysis in the Rational Design of this compound and its Analogues

Retrosynthetic analysis is a powerful problem-solving strategy in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. numberanalytics.com This approach allows for the identification of potential synthetic routes and key intermediates.

Strategic Bond Disconnections of the Cinnoline Core

The retrosynthetic analysis of this compound would logically begin by disconnecting the carbon-sulfur bond, a common and reliable transformation in the forward sense (synthesis). This leads to a 4-halocinnoline (e.g., 4-chlorocinnoline) and ethanethiol as the synthons, with the corresponding reagents being readily available or accessible.

The next key disconnection involves the cinnoline ring itself. Several strategies can be envisioned for the disconnection of the bicyclic core. One of the most common approaches is based on the Richter cinnoline synthesis, which involves the cyclization of a diazonium salt derived from an o-aminoaryl alkyne. wikipedia.org This retrosynthetic disconnection would break the N1-N2 and C4-C4a bonds, leading back to a substituted 2-aminophenylacetylene derivative.

Another fundamental disconnection strategy for the cinnoline ring is based on the cyclization of an arylhydrazone. This approach typically involves the formation of the N1-C8a and C4-C4a bonds in the final ring-closing step. This retrosynthesis would lead to a substituted 2-halophenylhydrazone and a suitable one-carbon component.

Functional Group Interconversions (FGIs) Relevant to the Ethylsulfanyl Moiety

The introduction of an ethylsulfanyl group onto the cinnoline core, specifically at the 4-position, is a critical transformation for which several functional group interconversion strategies can be employed. The most direct and widely applicable method involves the nucleophilic aromatic substitution (SNAr) of a suitable leaving group at the 4-position with an ethylthiolate nucleophile.

A common precursor for such a transformation is a 4-halocinnoline, typically 4-chlorocinnoline. The electron-deficient nature of the cinnoline ring system facilitates nucleophilic attack at the 4-position. The reaction of a heteroaryl halide with a thiol is a well-established method for the formation of aryl thioethers. nih.gov This transformation is generally carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethylacetamide (DMAc), in the presence of a base to generate the thiolate anion in situ. nih.govmdpi.com Common bases for this purpose include potassium carbonate or sodium ethoxide. nih.govmdpi.com

The general scheme for this functional group interconversion is presented below:

Scheme 1: Nucleophilic Aromatic Substitution for the Synthesis of this compound Reaction scheme showing the conversion of 4-chlorocinnoline to this compound via reaction with ethanethiol in the presence of a base.

A plausible reaction scheme for the synthesis of this compound from 4-chlorocinnoline and ethanethiol.

An alternative, though less direct, route could involve the conversion of a 4-hydroxycinnoline to the target thioether. This would typically proceed via a two-step process: first, the conversion of the hydroxyl group to a better leaving group, such as a tosylate or by conversion to the corresponding 4-chlorocinnoline using a chlorinating agent like phosphorus oxychloride (POCl₃). rsc.org Subsequently, the resulting activated intermediate can undergo nucleophilic substitution with ethanethiolate as described above.

The direct conversion of a 4-aminocinnoline to a 4-thiocyano or a related sulfur-containing group, which could then be reduced to the thiol and alkylated, represents another potential, albeit more complex, FGI pathway. However, the displacement of a halo-substituent remains the most straightforward and likely highest-yielding approach.

The table below summarizes key functional group interconversions relevant to the synthesis of this compound.

Starting MaterialReagent(s)ProductReaction Type
4-ChlorocinnolineEthanethiol, Base (e.g., K₂CO₃, NaOEt)This compoundNucleophilic Aromatic Substitution
4-Hydroxycinnoline1. POCl₃ or SOCl₂ 2. Ethanethiol, BaseThis compoundHalogenation followed by Nucleophilic Aromatic Substitution
4-MercaptocinnolineEthyl iodide, BaseThis compoundS-alkylation

Identification of Key Synthons and Synthetic Equivalents for this compound Precursors

The retrosynthetic analysis of this compound allows for the identification of key synthons and their corresponding synthetic equivalents. The primary disconnection is at the C-S bond, leading to a 4-cinnolinyl cation synthon and an ethylthiolate anion synthon.

Key Synthons and Their Synthetic Equivalents for this compound

SynthonSynthetic Equivalent
4-Cinnolinyl Cation4-Chlorocinnoline
Ethylsulfanyl AnionEthanethiol, Sodium ethanethiolate

The most crucial precursor is a cinnoline ring substituted at the 4-position with a good leaving group. As established, 4-chlorocinnoline is the most practical synthetic equivalent for the 4-cinnolinyl cation synthon. The synthesis of 4-chlorocinnoline itself can be achieved from 4-hydroxycinnoline, which is accessible through established cinnoline ring-forming reactions. rsc.org One of the foundational methods for cinnoline synthesis is the Richter synthesis , which involves the cyclization of an o-diazonium salt of a phenylpropiolic acid, leading to a 4-hydroxycinnoline derivative. wikipedia.org

Another classical approach is the Borsche cinnoline synthesis . While various modifications and newer methods exist, including those utilizing microwave assistance for enhanced efficiency, the fundamental strategies often rely on the cyclization of appropriately substituted arylhydrazones. chemicalbook.com

For the ethylsulfanyl moiety, the most straightforward synthetic equivalent for the ethylthiolate anion synthon is ethanethiol (ethyl mercaptan) . In the presence of a base, ethanethiol is deprotonated to form the highly nucleophilic ethylthiolate anion, which is reactive towards electrophilic centers. chemistrysteps.com Alternatively, pre-formed sodium ethanethiolate can be used.

The table below outlines the key precursors and the synthetic strategies to obtain them, forming a basis for the total synthesis of this compound.

Synthetic Strategies for Key Precursors

Target PrecursorSynthetic StrategyStarting Material(s)Key Transformation
4-HydroxycinnolineRichter Synthesiso-Aminophenylpropiolic acidDiazotization and cyclization
4-ChlorocinnolineHalogenation4-HydroxycinnolineReaction with POCl₃ or SOCl₂
Ethanethiolate anionIn situ generationEthanethiol and a baseDeprotonation

Mechanistic Investigations into Cinnoline Derivative Formation and Reactivity

Elucidation of Reaction Mechanisms in Cinnoline (B1195905) Ring System Construction

The formation of the cinnoline ring system, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, can be achieved through various synthetic strategies. ijper.orgpnrjournal.com The classical Richter cinnoline synthesis, for instance, involves the cyclization of an o-alkynyl-substituted aryldiazonium salt. wikipedia.org While the precise mechanism can vary with the specific substrates and reaction conditions, a general pathway involves the intramolecular cyclization of the diazonium group onto the alkyne moiety.

More contemporary methods often employ metal-catalyzed C-C and C-N bond formation reactions, which have emerged as efficient tools for constructing the cinnoline framework. researchgate.net For example, a transition-metal-free intramolecular redox cyclization reaction has been developed for the synthesis of cinnolines starting from 2-nitrobenzyl alcohol and benzylamine. nih.gov The proposed mechanism for this transformation involves a key intramolecular redox reaction to form an intermediate 2-nitrosobenzaldehyde, followed by condensation, azo isomerization to a hydrazone, cyclization, and finally aromatization to yield the cinnoline product. nih.gov

Another notable approach is the palladium-catalyzed annulation of 2-iodophenyltriazenes with internal alkynes to produce 3,4-disubstituted cinnolines. researchgate.net The catalytic cycle for this reaction is thought to involve oxidative addition of the aryl iodide to the palladium(0) catalyst, followed by alkyne insertion and reductive elimination to form the cinnoline ring.

The introduction of a substituent at the 4-position, such as an ethylsulfanyl group, can be envisioned to occur either by utilizing a pre-functionalized starting material or by subsequent modification of the cinnoline core. The nature of the substituent can influence the electronics and sterics of the cyclization precursor, thereby affecting the reaction rate and regioselectivity of the ring-forming step.

Cinnoline Synthesis Method Key Mechanistic Steps Precursors
Richter SynthesisIntramolecular cyclization of a diazonium salt onto an alkyne. wikipedia.orgo-Alkynyl aryldiazonium salts
Intramolecular Redox CyclizationIntramolecular redox reaction, condensation, azo isomerization, cyclization, aromatization. nih.gov2-Nitrobenzyl alcohol and benzylamine
Palladium-Catalyzed AnnulationOxidative addition, alkyne insertion, reductive elimination. researchgate.net2-Iodophenyltriazenes and internal alkynes

Studies on Electrophilic Aromatic Substitution Mechanisms in Cinnoline Synthesis

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. However, in the case of cinnoline, the pyridine-like nitrogen-containing ring is electron-deficient, which deactivates it towards electrophilic attack. researchgate.net Electrophilic substitution, when it does occur, generally takes place on the more activated benzene (B151609) ring, typically at positions 5 and 8. researchgate.net

The mechanism of EAS involves the attack of an electrophile on the π-electron system of the aromatic ring to form a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. The rate-determining step is typically the formation of this high-energy intermediate. The presence of the electron-withdrawing nitrogen atoms in the cinnoline ring destabilizes this intermediate, thus slowing down the reaction.

The directing effect of substituents already present on the ring plays a crucial role in determining the position of further substitution. The nitrogen atoms in cinnoline direct incoming electrophiles to the benzene ring. If an activating group were present on the benzene portion of the molecule, it would further influence the regioselectivity of the substitution. Conversely, the introduction of an ethylsulfanyl group at the 4-position would likely have a minimal directing effect on electrophilic substitution on the benzene ring, as its electronic influence would be primarily felt in the heterocyclic ring.

Factor Influence on Electrophilic Aromatic Substitution of Cinnoline
Electron-Deficient Ring Deactivates the ring towards electrophilic attack. researchgate.net
Nitrogen Atoms Direct incoming electrophiles to the benzene ring (positions 5 and 8). researchgate.net
Substituents on Benzene Ring Activating groups can enhance reactivity and direct substitution.
4-(Ethylsulfanyl) Group Expected to have a minor influence on the regioselectivity of EAS on the benzene ring.

Mechanistic Pathways for Nucleophilic Substitution and Functionalization at the 4-Position

The 4-position of the cinnoline ring is activated towards nucleophilic aromatic substitution (SNAr), a characteristic it shares with the 2- and 4-positions of pyridine (B92270) and quinoline (B57606). stackexchange.comechemi.com This enhanced reactivity is due to the ability of the electronegative nitrogen atom at the 2-position to stabilize the negative charge of the Meisenheimer-like intermediate formed during the reaction. stackexchange.com

The mechanism for the introduction of an ethylsulfanyl group at the 4-position typically involves the reaction of a 4-halocinnoline (e.g., 4-chlorocinnoline) with ethanethiol (B150549) or its corresponding thiolate. The reaction proceeds via a two-step addition-elimination mechanism:

Nucleophilic Attack: The nucleophile (ethanethiolate) attacks the carbon atom at the 4-position, which bears the leaving group (e.g., a halogen). This leads to the formation of a resonance-stabilized anionic intermediate where the negative charge is delocalized over the ring and, importantly, onto the nitrogen atom at position 2. stackexchange.com

Leaving Group Departure: The leaving group is then expelled, and the aromaticity of the ring is restored, yielding the 4-(ethylsulfanyl)cinnoline product.

The rate of this reaction is influenced by several factors, including the nature of the leaving group (with iodide being better than bromide, which is better than chloride), the nucleophilicity of the incoming group, and the solvent used. The stabilization of the anionic intermediate is a key factor driving the reaction forward. stackexchange.com

Conformational Analysis and Stereochemical Control in Cinnoline Synthesis

In the context of synthesizing chiral cinnoline derivatives, stereochemical control is a critical consideration. rsc.org If a chiral center is introduced, for example, by using a chiral starting material or through an asymmetric reaction, the stereochemistry of the final product needs to be determined and controlled. For instance, in the synthesis of more complex, naturally occurring heterocyclic compounds, enzymatic reactions are often employed to achieve high levels of stereoselectivity. psu.edu While this compound itself is not chiral, the principles of stereochemical control would become important if further modifications were to introduce chirality into the molecule.

Structure Activity Relationship Sar Studies of Cinnoline Derivatives with Relevance to 4 Ethylsulfanyl Cinnoline

General Principles of Substituent Effects on Cinnoline (B1195905) Bioactivity

The bioactivity of the cinnoline scaffold is highly tunable through the strategic placement of various functional groups. The electronic and steric properties of these substituents play a pivotal role in modulating the pharmacological effects of the resulting derivatives. For instance, the introduction of different groups at various positions of the cinnoline ring can significantly influence the molecule's ability to interact with biological targets. ijper.org

Research has shown that the substitution pattern on the benzo part of the bicyclic system, as well as on the pyridazine (B1198779) ring, can lead to a diverse range of biological responses. For example, the presence of electron-donating or electron-withdrawing groups can alter the electron density of the ring system, thereby affecting its binding affinity to receptors or enzymes. Similarly, the size and conformation of the substituents can dictate the steric compatibility of the molecule with the active site of a biological target.

Specific Role of Alkyl/Ethylsulfanyl Moieties at the 4-Position in Modulating Pharmacological Profiles

While direct studies on 4-(Ethylsulfanyl)cinnoline are not extensively documented in publicly available literature, valuable insights can be drawn from analogous heterocyclic systems, such as quinazolines. A study on 4-alkyl(aryl)thioquinazoline derivatives revealed that the nature of the sulfur-linked substituent at the 4-position significantly influences their anti-proliferative activities. nih.gov

The ethylsulfanyl group, a small and relatively flexible alkylthio moiety, can be expected to influence the bioactivity of the cinnoline core in several ways. The sulfur atom, with its available lone pairs of electrons, can participate in hydrogen bonding or other non-covalent interactions with biological targets. The ethyl group, while providing a degree of lipophilicity that can affect cell membrane permeability, is not excessively bulky, which may allow for a better fit within a target's binding pocket.

In the analogous quinazoline (B50416) series, the variation of the alkyl and aryl groups attached to the sulfur atom at the 4-position led to a range of cytotoxic activities against different cancer cell lines. This suggests that the electronic and steric profile of the entire thioether substituent is a critical determinant of the pharmacological outcome. By extension, the ethylsulfanyl group in this compound is likely to confer a specific pharmacological profile, the exact nature of which warrants direct investigation.

Comparative SAR Analysis of Various 4-Substituted Cinnoline Derivatives

A comparative analysis of the structure-activity relationships of 4-substituted cinnolines, drawing parallels from closely related quinazoline analogs, can provide a predictive framework for the potential bioactivity of this compound. Based on a study of 4-alkyl(aryl)thioquinazoline derivatives, a hypothetical SAR table for 4-thio-substituted cinnolines can be constructed to guide future research. nih.gov

Substituent at 4-Position (Analogous to Cinnoline)General Observation on Bioactivity (from Quinazoline Analogs)Potential Implication for Cinnoline Derivatives
-S-Alkyl (e.g., -S-Ethyl)Variable, with some alkyl substitutions showing moderate to good activity.The ethylsulfanyl group may confer a balance of lipophilicity and steric bulk suitable for certain biological targets.
-S-ArylGenerally showed good activity, influenced by substituents on the aryl ring.Arylthio-cinnolines could exhibit potent activity, with opportunities for fine-tuning through aryl substitution.
-S-HeteroarylSome heteroarylthio derivatives displayed significant activity.The introduction of a heteroaromatic ring via a thioether linkage could enhance binding interactions and improve the pharmacological profile.
-NH-Alkyl/ArylAmino-substituted analogs have shown a wide range of activities, including potent anticancer effects.4-Amino-cinnolines represent a well-explored class with established bioactivity, providing a benchmark for comparison.
-O-Alkyl/ArylAlkoxy and aryloxy derivatives often exhibit distinct pharmacological profiles compared to their thio- and amino-counterparts.The nature of the atom linking the substituent to the 4-position (S vs. O vs. N) is a critical determinant of bioactivity.

This comparative analysis underscores the importance of the substituent at the 4-position in defining the biological activity of the cinnoline scaffold. The choice of a thioether linkage, and specifically an ethylsulfanyl group, represents a specific point in the chemical space that is likely to yield a distinct pharmacological profile.

Conformational Requirements and Molecular Features for Optimized Biological Activity

The presence of an ethylsulfanyl group at the 4-position introduces a degree of conformational flexibility. The ethyl chain can adopt various conformations, which could influence how the molecule presents its pharmacophoric features to a biological target. The orientation of the thioether bond relative to the plane of the cinnoline ring can also impact the molecule's binding capabilities.

In Vitro Biological Activity Spectrum of Cinnoline Derivatives: Implications for 4 Ethylsulfanyl Cinnoline

Antimicrobial Efficacy

Cinnoline (B1195905) derivatives have demonstrated considerable potential as antimicrobial agents, with various substituted analogues showing activity against a wide range of bacteria and fungi. ijper.orgimpactfactor.org This suggests that 4-(Ethylsulfanyl)cinnoline may also possess antimicrobial properties.

Antibacterial Activity Against Gram-Positive Bacterial Strains

Numerous studies have confirmed the efficacy of cinnoline derivatives against Gram-positive bacteria such as Staphylococcus aureus, Bacillus subtilis, and Micrococcus luteus. pnrjournal.comnih.govnih.gov For instance, a series of pyrazolo[4,3-c]cinnoline derivatives were synthesized and tested for their antibacterial properties, with some compounds showing notable activity against S. aureus. pnrjournal.comnih.gov Specifically, compound 4i from this series was highlighted for its significant antibacterial properties. nih.govresearchgate.net

Furthermore, cinnoline fused Mannich bases have been evaluated, with one derivative featuring a large hydrophobic diphenyl substituent (compound 8) demonstrating a larger zone of inhibition against S. aureus than the standard drug streptomycin. nih.govimpactfactor.org Another study on substituted cinnoline sulphonamides found that halogenated derivatives, particularly those with chloro and bromo substitutions, possessed potent antibacterial activity. nih.govrroij.com The implications for this compound are significant; the presence of the lipophilic ethylsulfanyl group at the 4-position may influence membrane permeability and interaction with bacterial targets, potentially conferring antibacterial activity.

Table 1: In Vitro Antibacterial Activity of Selected Cinnoline Derivatives Against Gram-Positive Bacteria

Compound Class/Derivative Bacterial Strain Activity/Measurement Reference
Pyrazolo[4,3-c]cinnoline (Compound 4i) Staphylococcus aureus Significant antibacterial property nih.govresearchgate.net
Cinnoline Fused Mannich Base (Compound 8) Staphylococcus aureus Higher zone of inhibition than streptomycin impactfactor.org
Cinnoline Sulphonamides (Halogenated) Bacillus subtilis Potent activity (Disk diffusion method) pnrjournal.comnih.gov

Antibacterial Activity Against Gram-Negative Bacterial Strains

The antibacterial spectrum of cinnoline derivatives extends to Gram-negative bacteria, including Escherichia coli, Klebsiella aerogenes, and Pseudomonas aeruginosa. pnrjournal.comnih.govnih.gov The aforementioned pyrazolo[4,3-c]cinnoline derivative (compound 4i) also displayed significant activity against E. coli and P. aeruginosa. nih.govresearchgate.net In a different series, a cinnoline fused Mannich base (compound 7) showed greater efficacy against E. coli than streptomycin. impactfactor.org

Substituted 4-(p-amino phenyl sulphonamide) cinnoline 3-carboxamides were assessed, and derivatives with chloro and bromo groups (compounds 7b, 7g, 7h) exhibited high antibacterial activity, with zones of inhibition ranging from 17-22mm against both Gram-positive and Gram-negative strains. ijper.org The consistent antibacterial action across various cinnoline scaffolds, particularly those with functionalized substitutions, suggests a strong potential for this compound to exhibit activity against Gram-negative pathogens.

Table 2: In Vitro Antibacterial Activity of Selected Cinnoline Derivatives Against Gram-Negative Bacteria

Compound Class/Derivative Bacterial Strain Activity/Measurement Reference
Pyrazolo[4,3-c]cinnoline (Compound 4i) Escherichia coli, P. aeruginosa Significant antibacterial property nih.govresearchgate.net
Cinnoline Fused Mannich Base (Compound 7) Escherichia coli Higher zone of inhibition than streptomycin impactfactor.org
Cinnoline Sulphonamides (Compounds 7b, 7g, 7h) Escherichia coli Zone of inhibition: 17-22 mm ijper.org

Antifungal Spectrum Against Fungal Species

The antimicrobial profile of the cinnoline family includes notable antifungal activity. nih.govijper.org Derivatives have been successfully tested against species like Candida albicans, Aspergillus niger, and Cryptococcus neoformans. nih.govnih.gov

A study on 6-hydroxycinnolines revealed potent antifungal activity, particularly against C. neoformans, Candida krusei, and A. niger. nih.gov Similarly, substituted cinnoline sulphonamides, especially those bearing chloro and bromo groups (compounds 7c, 7g, 7h), showed good antifungal efficacy when compared to the standard drug Griseofulvin. nih.gov Cinnoline imidazole (B134444) derivatives also demonstrated moderate to good antifungal activity against C. albicans and A. niger. rroij.com Given that diverse substitutions on the cinnoline ring confer antifungal properties, it is plausible that the ethylsulfanyl moiety in this compound could contribute to activity against various fungal species.

Table 3: In Vitro Antifungal Activity of Selected Cinnoline Derivatives

Compound Class/Derivative Fungal Species Activity/Measurement Reference
6-Hydroxycinnolines C. neoformans, C. krusei, A. niger Potent antifungal activity nih.gov
Cinnoline Sulphonamides (Compounds 7c, 7g, 7h) Candida albicans, Aspergillus niger Good activity vs. Griseofulvin nih.gov
Cinnoline Imidazole Derivatives (15DSDc, d, f, i) Candida albicans, Aspergillus niger Good activity noted rroij.com

Anti-inflammatory Effects and Related in vitro Models

Cinnoline derivatives have been extensively investigated for their anti-inflammatory potential. pnrjournal.comijper.org The carrageenan-induced rat paw edema model is a common in vivo assay used, while the in vitro inhibition of bovine serum albumin denaturation serves as a related model to assess anti-inflammatory action. pnrjournal.com

A series of pyrazolo[4,3-c]cinnoline derivatives demonstrated potent anti-inflammatory activity. nih.gov Compounds 4d and 4l from this series showed promising effects with reduced ulcerogenic risk compared to the standard drug naproxen. pnrjournal.comnih.gov Another study found that cinnoline derivatives containing a pyrazoline ring, particularly those with electron-donating groups like methoxyl and hydroxyl, exhibited the highest anti-inflammatory activity, with some compounds achieving over 58% inhibition in the rat paw edema model. pnrjournal.comnih.gov The well-known anti-inflammatory drug Cinnopentazone is itself a cinnoline derivative. ijper.org These consistent findings suggest that the cinnoline scaffold is a viable backbone for anti-inflammatory agents, implying that this compound could modulate inflammatory pathways.

Table 4: Anti-inflammatory Activity of Selected Cinnoline Derivatives

Compound Class/Derivative In Vitro/In Vivo Model Activity/Measurement Reference
Pyrazolo[4,3-c]cinnoline (Compounds 4d, 4l) Carrageenan-induced rat paw edema Promising activity, reduced ulcerogenicity pnrjournal.comnih.gov
Cinnoline with Pyrazoline (Compound 5a) Carrageenan-induced rat paw edema 58.50% inhibition pnrjournal.com
Cinnoline with Pyrazoline (Compound 5d) Carrageenan-induced rat paw edema 55.22% inhibition pnrjournal.com

Antiparasitic and Antitubercular Activities

The biological activity of the cinnoline core also extends to antiparasitic and antitubercular domains. pnrjournal.comijper.org Research has indicated that cinnoline derivatives may be effective against pathogens such as Mycobacterium tuberculosis and various parasites. researchgate.netijper.org

While direct studies on this compound are not available, the general class of cinnolines has been noted for its antitubercular potential. pnrjournal.comresearchgate.net This is significant as the search for new antitubercular drugs is a global health priority. nih.govmdpi.com Similarly, cinnoline derivatives have been reported to possess antimalarial activity, highlighting their potential as antiparasitic agents. pnrjournal.comijper.org The structural diversity of active cinnolines suggests that a systematic evaluation of derivatives like this compound is warranted to explore their potential in treating tuberculosis and parasitic infections.

Modulation of Central Nervous System (CNS) Targets

Cinnoline derivatives have emerged as promising modulators of various CNS targets, indicating their potential for treating neurological and psychiatric disorders. researchgate.netijper.orgrroij.com The ability of small molecules to penetrate the blood-brain barrier is crucial for CNS activity, a property influenced by factors like lipophilicity and molecular size. nih.gov

Specific cinnoline derivatives have been designed as potent and selective inhibitors of phosphodiesterase 10A (PDE10A), an enzyme representing a key target for treating schizophrenia and Huntington's disease. nih.govijper.org Other research has focused on developing cinnoline-based compounds as antagonists for the histamine (B1213489) H₃ receptor, which is implicated in conditions like Alzheimer's disease and ADHD. nih.gov Furthermore, cinnolines have been investigated as allosteric modulators of GABAₐ receptors, which are central to regulating anxiety and neuronal excitability. pnrjournal.com This diverse range of CNS targets for the cinnoline scaffold strongly implies that this compound could interact with neurological pathways and holds potential as a CNS-active agent, meriting further investigation.

Enzyme Inhibition Studies

Cinnoline derivatives have been extensively studied for their ability to inhibit various enzymes, demonstrating a broad spectrum of potential therapeutic applications. The following subsections detail the inhibitory activity of cinnoline compounds against several key enzymes.

Phosphodiesterase 10A (PDE10A) is a crucial enzyme in the central nervous system, and its inhibition is a promising strategy for the treatment of neuropsychiatric disorders. A number of cinnoline analogues have been synthesized and evaluated as potent PDE10A inhibitors. zenodo.org For instance, certain 4-(pyridin-3-yl)cinnoline derivatives have shown significant potency. researchgate.net The inhibitory activity is highly dependent on the substitution pattern on the cinnoline and pyridine (B92270) rings. zenodo.org

A study exploring these derivatives revealed that compounds with a methoxy (B1213986) group generally exhibit greater potency than those with a hydroxyl or benzyloxy group. zenodo.org Notably, some compounds demonstrated IC50 values in the low nanomolar range, indicating high affinity for the PDE10A enzyme. zenodo.org

Table 1: PDE10A Inhibitory Activity of Selected Cinnoline Analogues

Compound R⁴ IC₅₀ (nM) zenodo.org
13a CH₃ OCH₃ 18.4
13b CH₃ OBn 4250
14a CH₃ OH 10800
13c Pyridin-3-yl OCH₃ 14
13d Pyridin-3-yl OBn 1550
14b Pyridin-3-yl OH 6620
26a Pyridin-3-yl 6-F 1.52

| 26b | Pyridin-3-yl | 6-Cl | 2.86 |

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

Human Neutrophil Elastase (HNE) is a serine protease implicated in a variety of inflammatory diseases. Cinnoline derivatives have emerged as a class of reversible competitive inhibitors of HNE. ekb.egnih.govbgu.ac.il While some of these compounds have shown lower potency compared to other inhibitor classes like N-benzoylindazoles, they exhibit increased stability in aqueous solutions. ekb.egnih.gov

Molecular docking studies have suggested two main mechanisms of inhibition based on the cinnoline scaffold: molecules with a cinnolin-4(1H)-one structure are attacked at the amido moiety by the Ser195 hydroxyl group of HNE, whereas derivatives with an ester function at the C-4 position are targeted at that ester group. ekb.egnih.gov The most potent compound identified in one study, compound 18a , demonstrated a well-balanced profile of HNE inhibitory activity and chemical stability. ekb.egnih.gov

Table 2: HNE Inhibitory Activity of a Potent Cinnoline Derivative

Compound IC₅₀ (nM) ekb.egbgu.ac.il Half-life (t₁/₂) (min) ekb.egbgu.ac.il

| 18a | 56 | 114 |

The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, making it a key target in cancer therapy. nih.gov A series of cinnoline derivatives have been developed and identified as potent PI3K inhibitors. nih.gov Many of these compounds exhibit inhibitory activities in the nanomolar range. nih.gov

One particular derivative, compound 25 , not only showed potent PI3K inhibition but also displayed micromolar inhibitory potency against several human tumor cell lines, highlighting the potential of the cinnoline scaffold in developing novel anti-cancer agents. nih.gov

Table 3: Antiproliferative Activity of a PI3K Inhibiting Cinnoline Derivative

Compound Cell Line IC₅₀ (µM) nih.gov
25 H460 (Human non-small cell lung cancer) 0.264
25 HCT-116 (Human colorectal carcinoma) 2.04

| 25 | MDA-MB-231 (Human breast adenocarcinoma) | 1.14 |

Topoisomerase I (TOP1) is an essential enzyme involved in DNA replication and transcription, and its inhibitors are established anticancer drugs. Research has shown that certain substituted dibenzo[c,h]cinnolines, which are aza-analogues of benzo[i]phenanthridines, are potent TOP1-targeting agents. nih.gov These compounds act by stabilizing the covalent complex between TOP1 and DNA, leading to cell death. nih.gov

Interestingly, these dibenzo[c,h]cinnoline (B14754567) analogues have demonstrated greater potency in both TOP1-targeting activity and cytotoxicity when compared to their similarly substituted benzo[i]phenanthridine counterparts. nih.gov For example, 2,3-dimethoxy-8,9-methylenedioxydibenzo[c,h]cinnoline showed significantly higher cytotoxicity than its benzo[i]phenanthridine analog. nih.gov Furthermore, these compounds were found to overcome multidrug resistance associated with the MDR1 efflux transporter. nih.gov

Table 4: Cytotoxicity of a TOP1-Targeting Dibenzo[c,h]cinnoline Derivative

Compound Cell Line IC₅₀ (nM) nih.gov

| 2,3-dimethoxy-8,9-methylenedioxydibenzo[c,h]cinnoline | RPMI8402 (Human lymphoblastoma) | 70 |

Other Investigational Biological Activities

Beyond enzyme inhibition, the biological activities of cinnoline derivatives extend to other areas, including agriculture.

Certain cinnoline derivatives have been investigated for their potential use as herbicides. Specifically, phenoxy-substituted cinnolines have demonstrated herbicidal properties. In one study, several of these derivatives were reported to provide complete control of barnyard grass (Echinochloa crus-galli) at an application rate of 5 kg/ha . This highlights the potential of the cinnoline scaffold in the development of new agrochemicals.

Computational and Theoretical Chemistry Approaches in Cinnoline Research

Molecular Docking and Ligand-Receptor Interaction Analysis for Biological Target Identification

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand ligand-receptor interactions and to identify potential biological targets for a given compound. In the context of cinnoline (B1195905) research, molecular docking studies have been instrumental in elucidating the binding modes of various derivatives with their respective targets. For instance, docking studies have been employed to investigate the interactions of cinnoline derivatives with enzymes such as tubulin, suggesting their potential as polymerization inhibitors.

However, a specific molecular docking analysis for 4-(Ethylsulfanyl)cinnoline is not documented in the available literature. Such a study would be valuable in identifying its potential protein targets and understanding the molecular basis of its predicted biological activity. The process would involve docking this compound into the binding sites of various receptors to predict its binding affinity and interaction patterns.

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, reactivity, and spectroscopic properties of molecules. These methods can provide detailed information about molecular orbitals (HOMO and LUMO), electrostatic potential, and various reactivity descriptors. Such calculations are essential for understanding the intrinsic properties of a molecule and predicting its behavior in chemical reactions.

While DFT calculations have been applied to study the tautomerism, reactivity, and spectroscopic properties of related heterocyclic compounds like quinolines, there is no specific research available on the quantum chemical analysis of this compound. Performing such calculations would allow for the prediction of its optimized geometry, electronic properties, and spectroscopic signatures (e.g., NMR, UV-Vis), which are crucial for its characterization and the rationalization of its chemical behavior.

Molecular Dynamics Simulations for Conformational Sampling and Binding Site Characterization

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide insights into the conformational flexibility of a molecule and the dynamic nature of ligand-receptor interactions. By simulating the behavior of a ligand within a binding site, MD can help to characterize the stability of the complex and identify key interactions that contribute to binding affinity.

In the broader field of drug discovery, MD simulations are frequently used to refine the results of molecular docking and to assess the stability of predicted binding modes. For cinnoline derivatives, MD simulations could be employed to explore their conformational landscape and to study their dynamic behavior upon binding to a biological target. However, there are no published MD simulation studies specifically focused on this compound.

In Silico Screening and Virtual Library Design for Novel Cinnoline Analogues

In silico screening, also known as virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. This approach allows for the cost-effective screening of vast chemical spaces to prioritize compounds for experimental testing. Virtual library design involves the creation of focused libraries of novel compounds based on a known active scaffold for further in silico evaluation.

The cinnoline scaffold has been utilized as a template for the design of virtual libraries of potential therapeutic agents. However, there is no specific information available regarding the use of this compound as a lead compound for in silico screening or the design of virtual libraries of its analogues. Such an approach could lead to the discovery of novel derivatives with improved activity and pharmacokinetic properties.

Advanced Spectroscopic and Analytical Characterization of Cinnoline Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of organic compounds. For 4-(Ethylsulfanyl)cinnoline, a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional (2D NMR) techniques provides a complete picture of its atomic connectivity and spatial arrangement.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the cinnoline (B1195905) core and the ethylsulfanyl substituent. The aromatic protons on the cinnoline ring typically appear in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current. The chemical shifts and coupling patterns of these protons would provide crucial information about their relative positions. For instance, the proton at the C3 position is anticipated to be a singlet, while the protons on the benzene (B151609) ring of the cinnoline moiety would show a complex multiplet pattern (e.g., ABCD spin system) reflecting their ortho, meta, and para couplings. The ethyl group protons would appear in the upfield region, with the methylene (B1212753) protons (-S-CH₂-) resonating as a quartet coupled to the methyl protons (-CH₃), which in turn would appear as a triplet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. The spectrum would display signals for each unique carbon atom in the molecule. The carbon atoms of the cinnoline ring are expected to resonate in the aromatic region (δ 120-160 ppm), with the carbons directly attached to the nitrogen atoms and the sulfur atom showing distinct chemical shifts. The chemical shifts of the ethyl group carbons would appear in the aliphatic region (δ 10-40 ppm).

2D NMR Techniques: To definitively assign all proton and carbon signals and to elucidate the connectivity between different parts of the molecule, various 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling network, confirming the connectivity between adjacent protons, such as those within the benzene ring of the cinnoline system and between the methylene and methyl protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range (2-3 bond) correlations between protons and carbons. For this compound, HMBC would be instrumental in confirming the attachment of the ethylsulfanyl group to the C4 position of the cinnoline ring by showing correlations between the methylene protons of the ethyl group and the C4 and C4a carbons of the cinnoline core.

Proton/Carbon Typical ¹H Chemical Shift (δ, ppm) Typical ¹³C Chemical Shift (δ, ppm)
Cinnoline Aromatic-H7.0 - 9.0120 - 160
C3-HSinglet-
-S-CH₂-Quartet25 - 40
-CH₃Triplet10 - 20

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are invaluable for identifying the functional groups present in a molecule by detecting the vibrations of its chemical bonds. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various structural units of the molecule. acs.org

Key expected vibrational frequencies include:

Aromatic C-H stretching: Typically observed in the region of 3100-3000 cm⁻¹.

Aliphatic C-H stretching: From the ethyl group, appearing in the 2980-2850 cm⁻¹ range.

C=N and C=C stretching: Vibrations of the cinnoline ring system would give rise to a series of sharp bands in the 1650-1450 cm⁻¹ region.

C-S stretching: A weaker absorption band characteristic of the carbon-sulfur bond is expected in the 800-600 cm⁻¹ range.

Aromatic C-H bending: Out-of-plane bending vibrations for the substituted benzene ring would appear as strong bands in the 900-675 cm⁻¹ region, providing information about the substitution pattern.

The following table summarizes the expected characteristic IR absorption bands for this compound.

Functional Group Vibrational Mode **Expected Wavenumber (cm⁻¹) **
Aromatic C-HStretching3100 - 3000
Aliphatic C-HStretching2980 - 2850
C=N, C=C (Aromatic Ring)Stretching1650 - 1450
C-SStretching800 - 600
Aromatic C-HBending (out-of-plane)900 - 675

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation pattern. For this compound (C₁₀H₁₀N₂S), the expected exact mass can be calculated.

Under electron ionization (EI), the molecule would likely undergo fragmentation, providing a unique fingerprint. The molecular ion peak [M]⁺ would be observed, confirming the molecular weight. The fragmentation pattern would likely involve the loss of the ethyl group, the ethylsulfanyl radical, or other small neutral molecules, leading to the formation of characteristic fragment ions. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion and its fragments, allowing for the determination of the elemental composition with high accuracy. beilstein-journals.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound, a conjugated aromatic system, is expected to show characteristic absorption bands corresponding to π → π* and n → π* transitions. nih.gov The cinnoline ring system is the primary chromophore, and the position and intensity of the absorption maxima (λ_max) are sensitive to the nature and position of substituents. The introduction of the ethylsulfanyl group at the 4-position is expected to cause a bathochromic (red) shift in the absorption bands compared to the parent cinnoline molecule, due to the extension of the conjugated system by the sulfur atom's lone pairs. The solvent used for the measurement can also influence the position of the absorption maxima.

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govnih.govnih.gov If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would provide a definitive structural determination. This technique would yield precise bond lengths, bond angles, and torsional angles, confirming the planar nature of the cinnoline ring and the geometry of the ethylsulfanyl substituent. Furthermore, it would reveal information about the intermolecular interactions, such as stacking interactions between the aromatic rings, which govern the packing of the molecules in the crystal lattice.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are essential for assessing the purity of a synthesized compound and for its separation from reaction byproducts and starting materials.

Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of a reaction and for preliminary purity assessment. For this compound, a suitable solvent system (e.g., a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate) would be used to achieve good separation. The compound's retention factor (R_f) would be a characteristic value under specific conditions.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the quantitative analysis of the purity of this compound. A reversed-phase HPLC method, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water), would likely be employed. The compound would elute at a specific retention time, and the area under the peak would be proportional to its concentration, allowing for a precise determination of its purity.

Q & A

Q. What strategies are effective for resolving conflicting bioactivity results across studies?

  • Methodological Answer :
  • Re-evaluate assay conditions (e.g., cell line viability, solvent controls).
  • Conduct meta-analyses to identify confounding variables (e.g., serum concentration in cell media).
  • Share raw data via repositories (Figshare) for independent validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.